REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.O[N:9]=[C:10]([CH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]([CH3:23])[CH3:22])=[CH:17][C:16]=1[N+:24]([O-:26])=[O:25])C(O)=O>C(O)(=O)C>[CH:21]([C:18]1[CH:19]=[CH:20][C:15]([CH2:14][C:10]#[N:9])=[C:16]([N+:24]([O-:26])=[O:25])[CH:17]=1)([CH3:23])[CH3:22]
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Name
|
|
Quantity
|
1.18 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
2-hydroxyimino-3-(4-isopropyl-2-nitrophenyl)propionic acid
|
Quantity
|
2.214 g
|
Type
|
reactant
|
Smiles
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ON=C(C(=O)O)CC1=C(C=C(C=C1)C(C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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After the reaction mixture was concentrated under reduced pressure, to the residue
|
Type
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ADDITION
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Details
|
were added ethyl acetate and saturated aqueous sodium bicarbonate solution
|
Type
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CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After being washed with water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC(=C(C=C1)CC#N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.835 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |